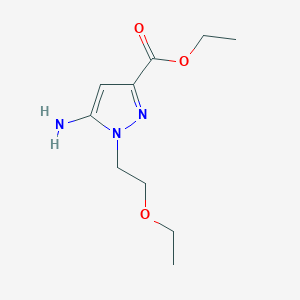

Ethyl 5-amino-1-(2-ethoxyethyl)pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-(2-ethoxyethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3/c1-3-15-6-5-13-9(11)7-8(12-13)10(14)16-4-2/h7H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMALIKZSHBYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C(=CC(=N1)C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201154561 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(2-ethoxyethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427021-87-1 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(2-ethoxyethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427021-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-amino-1-(2-ethoxyethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201154561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure:

-

Reagents :

-

Conditions :

-

Yield :

-

Mechanism :

Multi-Step Synthesis via Intermediate Alkylation

For cases where 2-ethoxyethylhydrazine is unavailable, alkylation of pre-formed pyrazole intermediates offers an alternative route.

Steps:

-

Synthesis of Ethyl 5-Aminopyrazole-3-carboxylate :

-

N-Alkylation :

-

Yield :

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, particularly for time-sensitive steps like nucleophilic substitutions.

Protocol:

-

Reactants :

-

Ethyl 5-amino-4-iodo-pyrazole-3-carboxylate (1.0 equiv)

-

2-Ethoxyethylamine (1.2 equiv)

-

-

Conditions :

-

Yield :

Catalytic Methods for Improved Selectivity

Palladium-catalyzed cross-coupling reactions introduce the 2-ethoxyethyl group post-cyclization, minimizing side products.

Example:

-

Substrate : Ethyl 5-amino-4-bromo-pyrazole-3-carboxylate

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

-

Ligand : Xantphos (10 mol%)

-

Reagent : 2-Ethoxyethylzinc bromide

Analytical Validation and Optimization

Key Characterization Data:

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2-ethoxyethyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxyethyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5-amino-1-(2-ethoxyethyl)pyrazole-3-carboxylate falls within the broader category of pyrazole derivatives, which are known for their extensive therapeutic potential. These compounds often exhibit various pharmacological activities, including:

- Antitumor Activity : Pyrazole derivatives have been evaluated for their anticancer properties. For instance, compounds containing the pyrazole moiety have shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) using the MTT assay for cytotoxicity evaluation . Ethyl 5-amino-1-(2-ethoxyethyl)pyrazole-3-carboxylate may similarly exhibit anticancer properties due to its structural similarities to other active pyrazoles.

- Anti-inflammatory Effects : Many pyrazole derivatives are recognized for their anti-inflammatory activities. Research indicates that modifications to the pyrazole structure can enhance these effects, making them suitable candidates for treating inflammatory diseases .

- Antioxidant Properties : The antioxidant activity of pyrazole derivatives has been documented, with some compounds demonstrating the ability to scavenge free radicals effectively. This property is crucial in developing treatments for oxidative stress-related conditions .

Mechanistic Insights

The mechanisms underlying the biological activities of ethyl 5-amino-1-(2-ethoxyethyl)pyrazole-3-carboxylate can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Pyrazoles often act as inhibitors of specific enzymes involved in disease pathways. For example, they can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

- Receptor Modulation : Some studies suggest that pyrazole derivatives may function as allosteric modulators of G protein-coupled receptors (GPCRs), which play vital roles in numerous physiological processes and are common drug targets .

Synthesis and Derivative Development

The synthesis of ethyl 5-amino-1-(2-ethoxyethyl)pyrazole-3-carboxylate involves several methodologies that allow for structural modifications, enhancing its pharmacological profile:

These synthetic routes enable researchers to explore a wide range of derivatives that could potentially lead to more effective therapeutic agents.

Case Studies and Research Findings

Several studies have documented the application of pyrazole derivatives, including ethyl 5-amino-1-(2-ethoxyethyl)pyrazole-3-carboxylate:

- A study evaluating a series of pyrazolo-triazines reported significant anticancer activity against HepG2 and MCF-7 cell lines, suggesting that similar compounds may also exhibit potent effects due to structural analogies .

- Research focusing on the anti-inflammatory properties of modified pyrazoles demonstrated their efficacy in reducing edema in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2-ethoxyethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Halogens (e.g., Cl in ) or sulfonamides () increase reactivity and influence crystal packing via halogen bonding or hydrogen bonding.

- Electron-Donating Groups (EDGs) : Methoxy () or ethoxyethyl groups improve solubility in organic solvents but may reduce crystallinity compared to aryl halides.

- Fluorinated Groups : The trifluoromethoxy group in enhances bioavailability and resistance to enzymatic degradation, a trait valuable in drug design.

Functional Group Modifications

Amino and Cyano Substituents

The 5-amino group in the target compound is conserved in many analogs, serving as a hydrogen-bond donor. However, cyano substitutions at C3 or C4 (e.g., ) introduce steric and electronic effects:

- Amino at C5: Facilitates hydrogen bonding with carbonyl or nitro groups in adjacent molecules, as observed in crystal structures of ethyl 5-amino-1-phenylpyrazole-4-carboxylate (RUVHUO) .

Carboxylate Ester Variations

Ester groups at C3 are common, but their alkyl chains vary:

- Ethyl vs. Bulkier Esters : Ethyl esters (e.g., ) offer a balance between lipophilicity and hydrolytic stability. Bulkier esters (e.g., 2-ethoxyethyl in the target compound) may delay hydrolysis, prolonging bioavailability.

Crystallographic and Computational Insights

Crystal structures of related compounds () reveal:

- Hydrogen-Bonding Networks: The 5-amino group participates in N–H···O interactions with carboxylate or nitro groups, stabilizing layered or helical packing motifs.

- Impact of Substituents : Bulky N1 groups (e.g., 2,4-dinitrophenyl in QAHJER ) disrupt close packing, leading to lower melting points compared to planar aryl substituents.

Software tools like SHELX and Mercury enable precise analysis of these interactions, guiding the design of derivatives with optimized solid-state properties.

Biological Activity

Ethyl 5-amino-1-(2-ethoxyethyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Overview of Pyrazole Compounds

Pyrazole derivatives have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of pyrazoles contribute to their interaction with various biological targets, making them valuable in drug design and development.

The biological activity of Ethyl 5-amino-1-(2-ethoxyethyl)pyrazole-3-carboxylate is primarily attributed to its ability to modulate enzyme activity and interact with biological macromolecules. The compound may function as an enzyme inhibitor, particularly targeting kinases involved in cell proliferation and inflammation. Its interactions can lead to the inhibition of specific pathways that are critical in disease processes.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit considerable antimicrobial activity against a range of pathogens. For instance, compounds structurally similar to Ethyl 5-amino-1-(2-ethoxyethyl)pyrazole-3-carboxylate have shown effectiveness against Gram-positive and Gram-negative bacteria.

| Compound | Target Pathogen | Activity |

|---|---|---|

| Ethyl 5-amino-1-(2-ethoxyethyl)pyrazole-3-carboxylate | E. coli, S. aureus | Moderate Inhibition |

| Similar Pyrazoles | Pseudomonas aeruginosa | Significant Activity |

Anti-inflammatory Properties

Pyrazoles have been reported to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. Ethyl 5-amino-1-(2-ethoxyethyl)pyrazole-3-carboxylate may similarly inhibit COX activity, leading to reduced inflammation in various models.

| Study Reference | Compound Tested | Inhibition (%) | Model Used |

|---|---|---|---|

| Ethyl 5-amino-1-(2-ethoxyethyl)pyrazole-3-carboxylate | 65% | Carrageenan-induced edema | |

| Various Pyrazoles | Up to 71% | Rat paw edema model |

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Anticancer Activity : A study demonstrated that certain pyrazole derivatives inhibited the growth of cancer cell lines, such as MCF-7 (breast cancer) and NCI-H460 (lung cancer). The mechanism involved cell cycle arrest and induction of apoptosis.

- Enzyme Inhibition : Research has shown that Ethyl 5-amino-1-(2-ethoxyethyl)pyrazole-3-carboxylate acts as a selective inhibitor for specific kinases, which are crucial in cancer progression. This selectivity enhances its potential as a therapeutic agent.

Q & A

Q. What synthetic strategies are commonly employed to prepare Ethyl 5-amino-1-(2-ethoxyethyl)pyrazole-3-carboxylate?

The compound is synthesized via cyclocondensation reactions. For example, condensation of hydrazide derivatives with ethyl 2-cyano-3-ethoxyacrylate under controlled conditions yields pyrazole intermediates. Subsequent functionalization with ethoxyethyl groups is achieved via alkylation or nucleophilic substitution . Key steps include:

- Use of formamide or thiourea for cyclization.

- Purification via silica gel chromatography (e.g., cyclohexane/ethyl acetate gradients) .

- Typical yields range from 51% to 90%, depending on reaction optimization .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

- NMR Spectroscopy : H and C NMR are used to confirm substituent positions and purity. For example, pyrazole protons appear at δ 7.84–8.02 ppm in H NMR .

- X-ray Crystallography : Programs like SHELX and Mercury facilitate crystal structure determination. SHELXL refines small-molecule structures, while Mercury visualizes intermolecular interactions .

- IR Spectroscopy : Absorptions at 2143 cm (azide stretch) or 1704 cm (ester C=O) confirm functional groups .

Q. How are impurities or byproducts managed during synthesis?

- Chromatographic Purification : Flash chromatography with silica gel (e.g., cyclohexane/ethyl acetate) removes unreacted starting materials .

- Recrystallization : Ethanol or dichloromethane/hexane mixtures improve purity.

- Analytical Monitoring : TLC and LC-MS track reaction progress and identify side products .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in pyrazole carboxylate synthesis?

- Catalyst Screening : Acidic conditions (e.g., trifluoroacetic acid) enhance cyclization efficiency .

- Temperature Control : Reactions at 50°C improve azide incorporation compared to room temperature .

- Solvent Effects : Polar aprotic solvents like DMF or dichloromethane stabilize intermediates .

- Example Optimization Table :

| Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| TFA, 50°C, CHCl | 90 | ≥98 | |

| No catalyst, RT | 51 | ≥95 |

Q. What challenges arise in resolving structural isomers, and how are they addressed?

- Regioisomer Discrimination : NOE NMR experiments differentiate between N1- and N2-substituted pyrazoles.

- Crystallographic Twinning : SHELXD or SIR97 resolves crystal defects via dual-space algorithms .

- Computational Modeling : Density Functional Theory (DFT) predicts stable conformers when experimental data is ambiguous.

Q. How can contradictory data in literature (e.g., variable melting points) be reconciled?

- Batch Analysis : Variations in purity (e.g., residual solvents) affect physical properties.

- Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies multiple crystalline forms .

- Interlab Validation : Cross-referencing with databases like Cambridge Structural Database (CSD) ensures consistency .

Q. What advanced applications exist for pyrazole carboxylates in medicinal chemistry?

- Enzyme Inhibition : Pyrazole cores act as kinase inhibitors; carboxylate groups enhance solubility for in vivo studies .

- NO Donor Systems : Diazeniumdiolate derivatives release nitric oxide under physiological conditions, relevant to cardiovascular research .

- Structure-Activity Relationship (SAR) : Modifications at the 5-amino or ethoxyethyl positions tune bioactivity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.